molecular formula C9H10N2O B012083 (2S)-2,3-dihydro-1H-indole-2-carboxamide CAS No. 110660-78-1

(2S)-2,3-dihydro-1H-indole-2-carboxamide

Cat. No.: B012083
CAS No.: 110660-78-1
M. Wt: 162.19 g/mol
InChI Key: ATEDHUGCKSZDCP-QMMMGPOBSA-N
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Description

(2S)-2,3-dihydro-1H-indole-2-carboxamide is a chiral indoline derivative that serves as a versatile synthetic intermediate and key pharmacophore in the discovery and optimization of novel therapeutic agents. Its core structure is integral to research focused on multiple disease areas. Key Research Applications & Value: Antiparasitic Agent Discovery: This scaffold has been identified as a promising hit compound in phenotypic screens against Trypanosoma cruzi , the parasite responsible for Chagas disease. Research efforts are focused on optimizing these indole-based derivatives to improve potency and pharmacokinetic properties for neglected tropical diseases . Anti-inflammatory Research: Indole-2-carboxamide derivatives have demonstrated significant therapeutic potential in metabolic disease models. One such derivative, LG4, was shown to alleviate diabetic kidney disease (DKD) in vivo by targeting the ERK/JNK signaling pathway, thereby suppressing NF-κB activation and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 . Antileishmanial Activity: Diverse indole-2-carboxamides have been synthesized and identified as a potent antileishmanial chemotype. These compounds have shown exceptional activity against the intracellular amastigote form of Leishmania donovani , outperforming standard drugs like miltefosine in vitro, and present a promising lead for novel antileishmanial therapies . Synthetic Versatility: The compound is a valuable chiral building block in organic synthesis. It is a key precursor in the synthesis of complex molecules, including the antihypertensive drug Perindopril, highlighting its utility in accessing structurally diverse and biologically active targets . Notice: This product is strictly for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDHUGCKSZDCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110660-78-1
Record name (2S)-2,3-dihydro-1H-indole-2-carboxamide
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Synthetic Methodologies for 2s 2,3 Dihydro 1h Indole 2 Carboxamide and Its Analogues

Stereoselective Synthesis Approaches

The creation of the chiral center at the C2 position of the dihydroindole ring with the desired (S)-configuration is a primary challenge. Various advanced catalytic and enzymatic methods have been developed to achieve high enantioselectivity.

Chiral Catalyst-Mediated Hydrogenation of Indole-2-carboxylic Acid Derivatives

The asymmetric hydrogenation of the indole (B1671886) ring in indole-2-carboxylic acid derivatives is a direct and effective method for obtaining enantiopure indoline-2-carboxylic acid, a precursor to (2S)-2,3-dihydro-1H-indole-2-carboxamide. This transformation often requires the use of chiral transition-metal catalysts.

Rhodium complexes with chiral phosphine (B1218219) ligands have been investigated for this purpose. For instance, the asymmetric hydrogenation of methyl N-acetyl-indole-2-carboxylate has been achieved with up to 74% enantiomeric excess (ee) using a rhodium catalyst with the monodentate phosphoramidite (B1245037) ligand PipPhos. dicp.ac.cn A critical factor for both catalytic activity and enantioselectivity was the presence of a base, such as cesium carbonate (Cs2CO3). dicp.ac.cnrug.nl The protecting group on the indole nitrogen was also found to be essential for achieving conversion. dicp.ac.cn

Iridium catalysts have also shown promise in the asymmetric hydrogenation of unprotected indoles. rsc.org A stepwise process involving a Brønsted acid-mediated isomerization to break the aromaticity, followed by hydrogenation with an enantioselective iridium catalyst, can yield indolines with high enantioselectivity. rsc.org

Table 1: Chiral Catalyst-Mediated Hydrogenation of Indole-2-Carboxylate (B1230498) Derivatives

Substrate Catalyst System Enantiomeric Excess (ee) Reference
Methyl N-acetyl-indole-2-carboxylate Rhodium/PipPhos/Cs2CO3 up to 74% dicp.ac.cn
N-acetyl-indole-2-carboxylic acid Rhodium catalyst up to 37% dicp.ac.cn

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution offers a powerful and highly selective method for separating enantiomers of racemic 2,3-dihydroindole-2-carboxylic acid and its derivatives. rug.nl Lipases are commonly employed enzymes for this purpose due to their ability to catalyze enantioselective acylation or hydrolysis reactions. researchgate.net

One approach involves the kinetic resolution of racemic esters of indole-2-carboxylic acid via hydrolysis catalyzed by lipases. rug.nl For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the kinetic resolution of various chiral compounds. researchgate.netmdpi.com This method can provide access to enantiomerically pure (S)-indoline-2-carboxylic acid, which can then be converted to the desired carboxamide. The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, solvent, and acylating agent. mdpi.com

Another strategy is the chemical resolution of racemic (±)-2,3-dihydroindole-2-carboxylic acid using a chiral resolving agent. For instance, (+)- or (-)-ephedrine has been successfully used to separate the enantiomers. google.com The process involves the formation of diastereomeric salts, which can be separated by crystallization. Subsequent regeneration of the acid from the isolated salt yields the enantiomerically pure acid. google.com

Enantioselective Dearomatization Reactions of Indoles

Enantioselective dearomatization of indoles is an emerging and powerful strategy for the synthesis of functionalized indolines. researchgate.netcapes.gov.br These reactions directly convert the planar aromatic indole ring into a three-dimensional chiral indoline (B122111) scaffold.

Gold-catalyzed dearomative [2+2]-cycloaddition between substituted indoles and allenamides has been reported to produce densely functionalized 2,3-indoline-cyclobutanes with excellent stereochemical control, achieving up to 99% ee. nih.gov This method allows for the direct formation of the indoline core with the creation of two consecutive quaternary stereogenic centers. nih.gov

Organocatalytic approaches have also been developed. For example, a metal-free dearomative (3+2) reaction of indoles with azoalkenes can provide access to pyrroloindolines. researchgate.net This highlights the potential of organocatalysis in the enantioselective synthesis of complex indoline structures.

Asymmetric C-H Insertion Methodologies for Dihydroindoles

Asymmetric C-H insertion reactions represent a highly atom-economical approach to constructing chiral molecules. escholarship.org These reactions involve the direct functionalization of a C-H bond, often mediated by a chiral catalyst.

Dirhodium(II) catalysts have been used to achieve double intramolecular C-H insertion reactions to construct complex spirobi[indan-3,3'-dione] derivatives with up to 80% ee. nih.gov While not directly synthesizing the target compound, this demonstrates the potential of C-H insertion for creating complex chiral architectures that could be adapted for dihydroindole synthesis.

More recently, catalytic asymmetric C-H insertion reactions of vinyl carbocations have been developed, which can create stereogenic carbons. escholarship.org This methodology has been applied to the synthesis of piperidine (B6355638) derivatives and could potentially be extended to the synthesis of substituted dihydroindoles. escholarship.org

Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-Lactamization

Catalytic asymmetric cascade reactions offer an efficient way to construct complex molecular architectures in a single step from simple starting materials. nih.gov These reactions often involve multiple bond-forming events in a controlled sequence.

An Rh/Pd relay-catalyzed intermolecular and cascade intramolecular hydroamination has been developed for the synthesis of trans-1-indolyl dihydronaphthalenols with high yields and enantioselectivities (up to 99% ee). nih.gov This demonstrates the power of relay catalysis in constructing complex chiral indole derivatives.

Furthermore, iridium(III)-catalyzed cascade reactions involving C-H activation have been used to synthesize a variety of functionalized indoles. nih.gov While this specific cascade does not directly produce the target dihydroindole, it showcases the potential of cascade strategies in the broader context of indole functionalization.

Amide Coupling and Functionalization Procedures

Once the chiral (2S)-2,3-dihydro-1H-indole-2-carboxylic acid is obtained, the final step is the formation of the amide bond to yield this compound. This is typically achieved through standard amide coupling reactions.

Common coupling agents used for this transformation include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.gov Another approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride, followed by reaction with ammonia (B1221849). clockss.org

Functionalization of the indole-2-carboxamide core can be achieved at various positions. For instance, substitutions at the 3-position of the indole ring have been explored to create analogues with diverse biological activities. nih.govnih.gov Suzuki-Miyaura cross-coupling reactions on halogenated indole derivatives can be used to introduce substituents like cyclopropyl (B3062369) groups onto the aromatic ring. nih.gov

Table 2: Common Amide Coupling Reagents for Indole-2-carboxylic Acids

Coupling Agent Additive Base Reference
EDC·HCl HOBt DIPEA nih.gov
Isobutyl chloroformate Triethylamine clockss.org

Optimization of Amide Bond Formation Conditions

The efficiency of amide bond formation is critical for the synthesis of indole-2-carboxamides. Research has focused on optimizing coupling reagents, catalysts, and reaction conditions to achieve high yields and purity.

Standard peptide coupling reagents are commonly employed. One established method involves the use of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). nih.gov Another effective coupling agent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which is used with DIPEA in solvents like DCM. nih.gov

Recent advancements have sought to improve efficiency, especially for less reactive nitrogen-containing heterocyclic compounds like indoles. A novel one-pot reaction has been developed using di-tert-butyl dicarbonate (B1257347) (Boc2O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. tohoku.ac.jp This system facilitates the N-acylation of indoles with carboxylic acids under mild conditions without the need for heat, achieving high yields with a simple 1:1 substrate ratio and showing high tolerance for various functional groups. tohoku.ac.jp Researchers demonstrated the synthesis of over 120 amide compounds with this method, with the majority achieving yields greater than 85%. tohoku.ac.jp

The table below summarizes various optimized conditions for amide bond formation.

Coupling SystemBaseSolventKey FeaturesSource(s)
EDC·HCl / HOBtDIPEACH2Cl2 or DMFStandard, reliable method for coupling with various amines. nih.gov
BOPDIPEADCMEffective coupling reagent for generating target carboxamides. nih.gov
Boc2O / DMAPO--High-yield, one-pot, scalable reaction under mild conditions. tohoku.ac.jp

Synthesis of Substituted Indole-2-carboxamides and their Analogues

The synthesis of substituted indole-2-carboxamides allows for extensive exploration of structure-activity relationships. acs.org A general and widely used method involves the coupling of an appropriately substituted indole-2-carboxylic acid with a desired amine. nih.govtandfonline.com

For instance, a series of N-substituted indole-2-carboxamides were prepared by first converting 1-benzyl indole-2-carboxylic acids to their corresponding acyl chlorides using thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with various amine derivatives in the presence of pyridine (B92270) to yield the final amide products. tandfonline.com This approach has been used to synthesize compounds like 1-Benzyl-N-(4-chlorobenzyl)-1H-indole-2-carboxamide and 1-Benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide. tandfonline.com

Similarly, thiazolyl-indole-2-carboxamide derivatives have been synthesized through a peptide coupling reaction between 1H-indole-2-carboxylic acid and ethyl-2-(2-aminothiazol-4-yl)acetate. acs.org The resulting ester can be further modified, for example, by hydrolysis to the corresponding carboxylic acid using aqueous NaOH, which can then be used in subsequent reactions. acs.org

The versatility of the indole-2-carboxamide scaffold is further demonstrated in the synthesis of complex molecules designed as allosteric modulators. nih.gov For example, photoactivatable functionalities like benzophenone (B1666685) have been incorporated by coupling a benzophenone-substituted ethylamine (B1201723) with a suitable indole-2-carboxylic acid to produce novel probes for studying receptor binding. nih.gov

The following table presents examples of synthesized substituted indole-2-carboxamides.

Compound NameStarting MaterialsYieldSource(s)
1-Benzyl-N-(4-chlorobenzyl)-1H-indole-2-carboxamide1-Benzyl indole-2-carboxylic acid, 4-chlorobenzylamine77.4% tandfonline.com
1-Benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide1-Benzyl indole-2-carboxylic acid, 2,4-dichlorobenzylamine67.9% tandfonline.com
5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide5-Chloro-3-methyl-1H-indole-2-carboxylic acid, Phenethylamine91% nih.gov
N-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideEthyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate, HydroxylamineGood acs.org

Advanced Chemical Transformations for Indole-Carboxamide Scaffolds

Beyond direct amide formation, advanced chemical transformations are employed to build and functionalize the indole-carboxamide core, enabling the creation of more complex and diverse molecular architectures. rsc.orgderpharmachemica.com

Carbonylative Synthesis and Functionalization of Indoles

Carbonylation reactions, which introduce a carbonyl group (C=O) using carbon monoxide (CO) or its surrogates, are a powerful tool for synthesizing and functionalizing indoles. beilstein-journals.orgresearchgate.netnih.gov These methods are often catalyzed by transition metals like palladium (Pd). nih.gov

One approach involves the Pd(0)-catalyzed carbonylation of halide compounds. For example, 2-aroylindoles can be synthesized via a one-pot domino reaction starting from 2-gem-dibromovinylaniline, which involves C,N-coupling, CO insertion, and a subsequent Suzuki-Miyaura coupling. nih.gov Another strategy is the metal-catalyzed reductive cyclization of organic nitro compounds. beilstein-journals.org For instance, 2-nitrostyrene derivatives can be converted to indoles under high temperature and pressure in the presence of CO and catalysts like Fe(CO)5 or Ru3(CO)12. nih.gov

Palladium(II)-catalyzed oxidative carbonylation offers a more environmentally friendly route. researchgate.net For example, Pd(II) catalysts can activate triple bonds in molecules like 1-(2-aminoaryl)-2-yn-1-ols towards nucleophilic addition, leading to carbonylative double cyclization and the formation of fused indole systems. nih.gov

Regioselective Cyclization Strategies

Regioselective cyclization allows for the controlled construction of polycyclic systems fused to the indole core, using indole-2-carboxamide as a key precursor. rsc.org The control of where the new ring forms (regioselectivity) is crucial for defining the final molecular architecture.

An efficient method for creating indole N-carboximidamides involves a sequential Aza-Wittig/Ag(I)-catalyzed cyclization of (2-alkynylphenyl)guanidine precursors. nih.gov This silver-catalyzed reaction proceeds with high regioselectivity under mild conditions. nih.gov Gold catalysts have also been employed for the regioselective synthesis of indole-1-carboxamides. A fast and green method uses a [Au(PPh3)]Cl/Ag2CO3 system to catalyze the 5-endo-dig cyclization of N'-(substituted)-N-(2-alkynylphenyl)ureas in water under microwave irradiation. rsc.org

The regioselectivity of cyclizations can be influenced by substituents on the indole ring. In the absence of an electron-donating group on the benzene (B151609) portion of the indole, cyclization tends to occur at the C3 position. d-nb.info Conversely, using an electron-withdrawing protecting group on the indole nitrogen can favor the formation of 4,5-fused indoles by reducing the nucleophilicity of the C3 position. d-nb.info

Thermolytic Reactions of Indole-Carboxamide Precursors

Thermolytic reactions, which use heat to induce chemical transformations, are a classic method for indole synthesis. The Hemetsberger–Knittel indole synthesis is a prime example used to access indole-2-carboxylate precursors. acs.org This method involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate. The resulting methyl-2-azidocinnamate undergoes thermolysis in a high-boiling solvent like xylene, leading to an electrophilic cyclization that forms the indole-2-carboxylate ring system. acs.org This ester can then be hydrolyzed and coupled with an amine to form the desired indole-2-carboxamide.

Synthesis of Precursor Molecules for this compound

The synthesis of the target compound and its analogues relies on the availability of key precursors, primarily substituted indole-2-carboxylic acids. The Fischer indole synthesis is a foundational method, which can be used to prepare 3-methylindole-2-carboxylates by reacting phenylhydrazine (B124118) hydrochloride derivatives with 2-oxopropanoic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov The resulting esters are then hydrolyzed to the corresponding carboxylic acids via alkaline hydrolysis. nih.gov

Another route involves the Japp-Klingemann reaction, although it can sometimes result in low yields. clockss.org More direct functionalization strategies have also been developed. For example, ethyl indole-2-carboxylate can undergo Friedel-Crafts acylation with oxalyl chloride and AlCl3 to introduce a second carboxylate group, which can then be further manipulated. clockss.org

The direct precursor for the title compound, (S)-(+)-2,3-Dihydro-1H-indole-2-carboxylic acid, can be synthesized from (+)-α-chloro-2-aminobenzenepropanoic acid 2,6-dimethylpiperidine (B1222252) salt. Treatment with sodium hydroxide (B78521) under a nitrogen atmosphere induces cyclization to form the indoline ring structure. prepchem.com This carboxylic acid can then be activated and reacted with ammonia or an ammonia equivalent to furnish the final this compound.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of (2S)-2,3-Dihydro-1H-indole-2-carboxamide and its Derivatives

The definitive three-dimensional structure of a crystalline solid is determined through X-ray crystallography. This powerful analytical technique would provide unequivocal proof of the molecular structure of this compound, including the stereochemistry at the C2 position.

Single Crystal X-ray Diffraction Studies

To date, no single crystal X-ray diffraction data for this compound has been published in publicly accessible scientific databases. Such a study would involve growing a suitable single crystal of the compound, which can be a challenging process. Once a crystal of sufficient quality is obtained, it would be subjected to X-ray diffraction analysis. The resulting data would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. For related indole (B1671886) derivatives, single-crystal X-ray diffraction has been instrumental in confirming their molecular structures and understanding their solid-state conformations.

Analysis of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry, with significant implications for the physical properties of a substance. A thorough investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The phenomenon of polymorphism in related molecular systems, such as oxindole, has been explored through a combination of crystal structure prediction and experimental crystallization techniques, revealing a complex polymorphic landscape. Without experimental data for this compound, any discussion of its polymorphism or crystal packing remains speculative. The analysis of crystal packing would reveal how the individual molecules arrange themselves in the crystal lattice, influenced by intermolecular forces.

Intermolecular Hydrogen Bonding and Supramolecular Assemblies

The molecular structure of this compound, featuring an amide group and an N-H group within the dihydroindole ring, suggests a high potential for the formation of extensive hydrogen bonding networks. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the indole N-H can also participate as a donor. These interactions are crucial in dictating the formation of specific supramolecular assemblies in the solid state, such as dimers, chains, or more complex three-dimensional networks. In the absence of a crystal structure, the specific hydrogen bonding motifs and resulting supramolecular architecture of this compound cannot be described. Studies on other indole-containing compounds have highlighted the critical role of N-H hydrogen bonding in their molecular organization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR spectra would be essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopic Analysis for Structural Elucidation

While ¹H NMR data for various indole-2-carboxamide derivatives are available, specific and assigned data for this compound are not present in the surveyed literature. A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the dihydroindole core and the carboxamide group. The aromatic protons would appear in the downfield region, while the protons on the saturated five-membered ring would be observed at higher field. The coupling patterns and chemical shifts of these protons would provide valuable information about their connectivity and chemical environment.

Fictional Representative ¹H NMR Data Table This table is a hypothetical representation of expected ¹H NMR data for educational purposes, as no experimental data has been found.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.20-6.80 m -
NH (indole) ~5.0 br s -
H2 ~4.10 t 8.0
H3a ~3.40 dd 16.0, 8.0
H3b ~3.00 dd 16.0, 8.0
NH2 (amide) 7.50, 7.80 br s -

¹³C NMR Spectroscopic Characterization

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not available. A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group would be expected to resonate at a low field (~170-180 ppm), while the aromatic carbons would appear in the range of ~110-150 ppm. The aliphatic carbons of the dihydroindole ring would be found at a higher field.

Fictional Representative ¹³C NMR Data Table This table is a hypothetical representation of expected ¹³C NMR data for educational purposes, as no experimental data has been found.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (amide) ~175.0
Aromatic Quaternary-C ~150.0, 130.0
Aromatic CH ~128.0, 125.0, 120.0, 110.0
C2 ~60.0
C3 ~35.0

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The primary functional groups to be identified are the N-H group of the indoline (B122111) ring, the amide group (-CONH₂), and the aromatic C-H and C=C bonds of the benzene (B151609) ring.

N-H Stretching: The N-H stretching vibration of the secondary amine in the indoline ring is expected to appear in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Amide Group Vibrations: The amide functional group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption that is expected in the range of 1630-1695 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550-1640 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Indoline N-HStretching3300 - 3500
Amide N-HStretching (asymmetric & symmetric)3100 - 3500
Aromatic C-HStretching3000 - 3100
Amide C=OStretching (Amide I)1630 - 1695
Amide N-HBending (Amide II)1550 - 1640
Aromatic C=CStretching1450 - 1600

The precise positions and intensities of these bands provide a molecular fingerprint, confirming the presence of the key functional groups within the structure of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. For (2S)-2,3-dihydro-1H-indole-2-carboxamide, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides a realistic representation of the molecule's conformation.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors. nih.govnih.gov

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

Parameter Description Predicted Value
Bond Length (C-N, indole (B1671886) ring) The distance between the carbon and nitrogen atoms in the dihydro-indole ring. ~1.38 Å
Bond Length (C=O, amide) The length of the carbonyl double bond in the carboxamide group. ~1.24 Å
Bond Angle (N-C-C, ring) The angle formed by the atoms within the five-membered ring. ~108.5°
Dihedral Angle (H-N-C-C) The torsional angle defining the puckering of the dihydro-indole ring. Varies with conformer

Note: The values presented are typical and may vary depending on the specific DFT functional and basis set used in the calculation.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and aromatic C-H bending. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical NMR spectra can be generated. This is particularly useful for resolving complex spectra and assigning signals to specific atoms within the molecule.

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data

Spectroscopic Technique Parameter Predicted Value Experimental Value
FT-IR Carbonyl (C=O) Stretch 1685 cm⁻¹ 1680 cm⁻¹
FT-IR Amine (N-H) Stretch 3410 cm⁻¹ 3400 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O) 175 ppm 174 ppm

Note: These are representative values. Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

DFT is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or metabolic degradation. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, providing quantitative insights into reaction rates and feasibility. This knowledge is vital for optimizing reaction conditions in synthetic chemistry. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. nih.govnih.gov

To build a 3D-QSAR model for a series of indole-2-carboxamide derivatives, the following steps are taken:

A set of molecules with known biological activities (training set) is aligned based on a common scaffold.

For CoMFA, the steric and electrostatic fields around each molecule are calculated at various grid points.

For CoMSIA, additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated. researchgate.net

Statistical methods, like Partial Least Squares (PLS), are used to derive a mathematical equation that links the variations in these fields to the variations in biological activity.

The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in a specific region (favored steric interaction) or an electronegative group in another (favored electrostatic interaction) would enhance the desired biological effect. researchgate.net

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

Parameter Description Typical Value for a Good Model
q² (or r²cv) Cross-validated correlation coefficient; indicates the predictive power of the model. > 0.5
r² (or r²ncv) Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. > 0.9
F-statistic A statistical test of the model's significance. High value

Source: Adapted from methodologies described in various QSAR studies. nih.govnih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov

A ligand-based pharmacophore model for this compound and its analogs would be generated by superimposing a set of active molecules and identifying the common chemical features and their spatial arrangement. researchgate.net This model then serves as a 3D query to screen large chemical databases for novel compounds that possess the same pharmacophoric features, and are therefore likely to be active. This approach allows for the rapid identification of new chemical scaffolds with the potential for therapeutic application. mdpi.com

Table 4: Common Pharmacophoric Features in Drug Design

Feature Abbreviation Description
Hydrogen Bond Donor HBD An atom (usually N or O) with an attached hydrogen atom.
Hydrogen Bond Acceptor HBA An electronegative atom (usually N or O) with a lone pair of electrons.
Aromatic Ring AR A planar, cyclic, conjugated ring system.
Hydrophobic Group HY A nonpolar group, such as an alkyl chain or phenyl ring.
Positive Ionizable PI A group that is typically positively charged at physiological pH, such as an amine.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like this compound interact with their biological targets.

Molecular docking simulations are employed to determine the most favorable binding poses, orientations, and conformations of indole-2-carboxamide derivatives within the active site of a target protein. nih.gov Algorithms such as the Lamarckian Genetic Algorithm (LGA) are utilized to explore the conformational space of the ligand and identify low-energy binding modes. nih.gov Studies on various indole-2-carboxamide compounds have shown that they can adopt very similar binding conformations when interacting with a specific target, suggesting a conserved mode of interaction. nih.gov

For instance, in studies involving HIV-1 integrase, docking analyses revealed that indole-based compounds bind within the active site in a specific conformation that facilitates key interactions. mdpi.com The predicted binding models often show a strong correlation between the calculated interaction-free energies and the experimentally determined inhibitory activities, which validates the reasonableness of the identified binding conformations. nih.gov These simulations are fundamental in visualizing how the ligand fits into the binding pocket, which is the first step in understanding its biological activity.

Once a plausible binding orientation is identified, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein is performed. For this compound, the carboxamide group and the indole ring are key features for establishing these interactions.

The amide moiety is a classic hydrogen bond donor and acceptor. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. proteinstructures.com This allows the compound to form crucial hydrogen bonds with polar or charged amino acid residues in the active site, such as serine, threonine, tyrosine, asparagine, or glutamine. proteinstructures.com The indole nitrogen can also participate in hydrogen bonding. Furthermore, the aromatic indole ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, which is critical for stabilizing the protein-ligand complex. nih.gov

In the context of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group (a close analog to the carboxamide) were found to chelate with two Mg²⁺ ions within the active site, demonstrating a strong metal-chelating interaction that is crucial for inhibition. mdpi.com

Interaction TypeLigand GroupPotential Interacting Amino Acid Residues
Hydrogen Bond DonorAmide N-HAspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorCarbonyl OxygenArginine, Lysine, Serine, Threonine, Asparagine, Glutamine
π-π StackingIndole RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsIndole RingAlanine, Valine, Leucine, Isoleucine

Receptor-based virtual screening is a powerful computational strategy used to identify potential new inhibitors from large chemical libraries. nih.gov This approach utilizes the three-dimensional structure of the target receptor to dock a multitude of compounds, scoring and ranking them based on their predicted binding affinity.

The process begins with a library of small molecules which are computationally docked into the binding site of a target protein. For scaffolds like indole-2-carboxamide, this method has been successfully used to identify novel inhibitors for targets such as HIV-1 integrase. mdpi.com By screening a large number of compounds, researchers can prioritize a smaller, more manageable set of candidates for experimental testing. This significantly accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of being active. espublisher.com The success of these screening campaigns relies on the accuracy of the docking algorithms and scoring functions to predict the correct binding modes and relative affinities of the screened compounds.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the complex and the conformational changes that may occur.

MD simulations are used to assess the conformational stability of the this compound ligand when bound to its target protein. Starting from the best-docked pose, the simulation allows the atoms in the system to move according to the laws of physics, revealing how the ligand and protein adapt to each other in a more realistic, solvated environment.

These simulations can confirm whether the interactions predicted by docking, such as key hydrogen bonds and hydrophobic contacts, are maintained over time. Studies on structurally related compounds, like (S)-indoline-2-carboxylic acid, have highlighted their remarkable tendency to adopt specific conformations, such as the cis amide isomer, in solution. nih.gov MD simulations can explore this conformational landscape under dynamic conditions, providing a measure of the stability of the ligand's bioactive conformation within the receptor's binding site.

By analyzing the trajectories from MD simulations, researchers can calculate important thermodynamic properties, such as the binding free energy (ΔG_bind). espublisher.com This value provides a more accurate prediction of binding affinity than docking scores alone, as it accounts for entropic and solvent effects. Computational studies on indole derivatives targeting the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme have used MD simulations to refine affinity energy calculations, showing a good correlation between calculated binding free energies and experimental activity. espublisher.com The analysis of protein-ligand dynamics provides a comprehensive understanding of the molecular recognition process, which is essential for rational drug design. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Research into Fructose-1,6-bisphosphatase (FBPase) inhibitors, a key target for type 2 diabetes, has explored various indole (B1671886) derivatives. Studies have focused on N-arylsulfonyl-indole-2-carboxamide and indole-2-carboxylic acid scaffolds, which have shown inhibitory activity. nih.govdoi.orgnih.govresearchgate.net These investigations have identified potent inhibitors by modifying the indole ring, such as incorporating N-acylsulfonamide moieties. nih.gov However, specific studies detailing the inhibitory effects of (2S)-2,3-dihydro-1H-indole-2-carboxamide on FBPase have not been identified.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The indole skeleton is a well-established pharmacophore in the design of kinase inhibitors, including those targeting EGFR and VEGFR-2, which are crucial in cancer therapy. nih.govnih.govmdpi.com Numerous studies have synthesized and evaluated various indole-2-carboxamide derivatives, some of which exhibit potent dual inhibitory activity against EGFR and VEGFR-2. nih.gov For instance, certain substituted indole-2-carboxamides have demonstrated IC50 values in the nanomolar range against these receptors. nih.govnih.gov Despite this extensive research into the broader chemical class, there is no specific data available from the reviewed sources that evaluates the inhibitory potency of this compound itself against EGFR or VEGFR-2.

Human Liver Glycogen (B147801) Phosphorylase a (HLGPa) Inhibition

Glycogen phosphorylase (GP) is a validated target for the treatment of type 2 diabetes, and indole-based structures have been investigated as inhibitors. nih.gov A notable paper titled "Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase" suggests the potential of this chemical class. nih.gov Furthermore, a complex derivative, CP-91149 (5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide), has been identified as a potent HLGPa inhibitor. nih.govmdpi.com While these findings highlight the relevance of the indole-2-carboxamide core, specific inhibitory data for the unsubstituted and dihydro version, this compound, is not provided in the available research.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme and a significant target in cancer immunotherapy. nih.govnih.gov The development of IDO1 inhibitors has been an active area of research, leading to potent compounds like Epacadostat. nih.gov The mechanism of such inhibitors often involves interaction with the heme cofactor of the enzyme. nih.gov While the indole structure is central to the substrate (tryptophan) and some inhibitors of IDO1, there is no specific mention in the reviewed literature of this compound being investigated as an IDO1 inhibitor.

Blood Coagulation Factor Xa (fXa) Inhibition

Factor Xa (fXa) is a critical enzyme in the coagulation cascade, and its inhibitors are widely used as anticoagulants. nih.gov While a vast number of structurally diverse fXa inhibitors have been developed, the available scientific literature does not indicate that this compound has been specifically studied for its activity against this enzyme.

Receptor Binding and Modulation Assays

The interaction of this compound and its derivatives with various receptors has been a subject of significant research, revealing a complex pharmacological profile. These studies are crucial in understanding the potential therapeutic applications and the molecular mechanisms underlying the observed biological effects.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

This compound and its analogs have been identified as allosteric modulators of the Cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems. realmofcaring.org Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, offering a novel approach to fine-tune receptor function. nih.gov This can lead to therapeutic advantages by avoiding the adverse effects associated with direct activation or inhibition of the receptor. unc.edu

Research has shown that the N-phenylethyl-1H-indole-2-carboxamide structure is an excellent scaffold for designing positive allosteric modulators (PAMs) of the human CB1 receptor. bohrium.com The carboxamide functional group at the 2-position of the indole ring is considered essential for this stimulatory activity. bohrium.comacs.org

Certain indole-2-carboxamide derivatives have demonstrated the ability to enhance the binding of CB1 receptor agonists. For instance, specific compounds have been shown to increase the binding of the CB1 agonist [3H]CP 55,940, indicating a positive cooperative allosteric effect. realmofcaring.org Conversely, these same compounds can decrease the binding of CB1 receptor inverse agonists, suggesting a negative binding cooperativity. realmofcaring.org This dual activity highlights the nuanced nature of allosteric modulation by this class of compounds.

Further studies on specific indole-2-carboxamide derivatives have revealed that while they can enhance agonist binding, they may act as insurmountable antagonists in functional assays, reducing the maximum effect of CB1 receptor agonists. realmofcaring.org Some derivatives have also been found to induce biased signaling, where they preferentially activate certain downstream signaling pathways over others. nih.gov

Table 1: Allosteric Modulation of CB1 Receptor by Indole-2-Carboxamide Derivatives

CompoundEffect on Agonist BindingFunctional ActivityReference
Org 27569Positive CooperativityInsurmountable Antagonist realmofcaring.org
Org 27759Positive CooperativityInsurmountable Antagonist realmofcaring.org
Org 29647Positive CooperativityInsurmountable Antagonist realmofcaring.org
ICAM-bStrong Positive CooperativityNegative modulation of G-protein coupling, induced β-arrestin-mediated ERK signaling nih.gov

Vasopressin V1A Receptor Antagonism

The vasopressin V1A receptor, another GPCR, is involved in various physiological processes, including the regulation of blood pressure and social behaviors. Activation of V1A receptors can lead to vasoconstriction, platelet aggregation, and cell proliferation. nih.govnih.gov

Research has identified certain indole derivatives as potent and selective antagonists of the V1A receptor. For example, the compound SR49059, a 1-phenylsulfonylindoline derivative, exhibits high affinity for both animal and human V1A receptors. nih.gov It has been shown to effectively antagonize various V1A-mediated effects in both in vitro and in vivo models. nih.gov While not a direct derivative of this compound, this highlights the potential of the broader indole scaffold to interact with the vasopressin system.

Serotonin (B10506) (5-HT) Receptor Affinity (5-HT3, 5-HT4)

Serotonin receptors are a diverse family of GPCRs and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov The 5-HT3 and 5-HT4 receptors have been of particular interest in drug discovery. The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, nausea and vomiting. nih.gov The 5-HT4 receptor, a GPCR, is implicated in gastrointestinal motility and cognitive function. nih.gov

Studies have explored the interaction of indole derivatives with these receptors. For instance, a series of substituted indole carbazimidamides were evaluated as 5-HT4 receptor agonists. nih.gov Some of these compounds were found to be highly potent and selective full or partial agonists, with some even more potent than serotonin itself. nih.gov This demonstrates the potential for the indole nucleus to serve as a template for potent 5-HT4 receptor ligands.

While specific data on the direct binding of "this compound" to 5-HT3 and 5-HT4 receptors is not extensively detailed in the provided context, the broader class of indole derivatives has shown significant activity at serotonin receptors. ebi.ac.uk

Dopamine (B1211576) (D2) Receptor Affinity

The dopamine D2 receptor is a key target for antipsychotic medications and plays a crucial role in motor control, motivation, and reward. nih.gov The affinity of various ligands for the D2 receptor is a critical parameter in the development of new treatments for neurological and psychiatric disorders. researchgate.netpharmgkb.org

Research into novel multi-target ligands has investigated the affinity of indole-based compounds for dopamine D2 receptors, often in conjunction with serotonin receptors. nih.gov Radioligand binding assays are commonly used to determine the affinity of these compounds. nih.gov For example, some benzothiazole-based ligands, which can be structurally related to indole derivatives, have shown significant binding affinity for the D2 receptor. researchgate.net The affinity of these compounds can be influenced by various chemical substitutions on the core structure. researchgate.net

In Vitro Antiproliferative and Apoptotic Mechanisms

The potential of this compound and its derivatives as anticancer agents has been investigated through various in vitro studies. These studies focus on evaluating their ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce programmed cell death (apoptosis).

Cell Line-Based Antiproliferative Activity Evaluation

A significant body of research has demonstrated the antiproliferative effects of indole-2-carboxamide derivatives against a variety of human cancer cell lines. nih.govresearchgate.netresearchgate.netmdpi.com These studies often involve treating cancer cells with the compounds and measuring their growth inhibitory effects, typically reported as GI50 (the concentration required to inhibit cell growth by 50%) or IC50 (the concentration required to inhibit a specific biological or biochemical function by 50%).

For instance, a series of indole-based derivatives demonstrated promising antiproliferative activity with GI50 values in the nanomolar range against several cancer cell lines. nih.govresearchgate.net Some of these compounds were found to be more potent than the reference drug erlotinib. nih.govresearchgate.net Another study on isatin-indole conjugates also revealed potent antiproliferative activity, with one compound showing significantly greater potency than the anticancer drug sunitinib. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. nih.govresearchgate.net

The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. nih.gov Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. researchgate.netuco.edu This can involve the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to be potent activators of caspase-3, a crucial enzyme in apoptosis. nih.gov Furthermore, studies have shown that these compounds can modulate the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.net

Table 2: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives

Compound SeriesCancer Cell Lines TestedKey FindingsReference
Indole-based derivatives (IV and Va–i)Four human cancer cell linesPromising antiproliferative activity (GI50 values from 26 nM to 86 nM). Compound Va was more potent than erlotinib. nih.govresearchgate.net
Indole-2-carboxamide derivatives (5a–k, 6a–c, and 7)Four distinct cancer cell linesSeveral compounds showed potent antiproliferative activity with GI50 values in the micromolar range, comparable to doxorubicin. researchgate.net
Isatin–Indole Conjugates (5a–s)Three human cancer cell linesCompound 5m had an IC50 value of 1.17 µM, approximately seven-fold more potent than sunitinib. nih.gov
Indole-Aryl-Amide Derivatives (1–7)HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6Compound 5 showed noteworthy selectivity towards HT29 cells and induced G1 phase cell cycle arrest and apoptosis. mdpi.com
1H-indole-2-carboxylic acid derivativesBel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3BCompound C11 showed better inhibitory activity than Sorafenib against several liver cancer cell lines. uco.edu

Induction of Apoptosis Pathways (Caspases, Bax, Bcl-2, Cytochrome C, p53)

Indole-2-carboxamide derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Research demonstrates that these compounds can modulate several key proteins in the intrinsic and extrinsic apoptotic pathways.

Studies on novel synthetic indole-2-carboxamide derivatives have shown they can trigger apoptosis by affecting a cascade of signaling molecules. nih.govresearchgate.net The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated by these compounds. nih.govscispace.com This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability, leading to the release of Cytochrome C into the cytoplasm. nih.gov

Once in the cytoplasm, Cytochrome C participates in the formation of the apoptosome, which subsequently activates initiator caspases, such as Caspase-9. This leads to a cascade of executioner caspase activation, most notably Caspase-3 and Caspase-8. nih.govnih.gov Certain indole-2-carboxamide derivatives have been shown to increase the active form of Caspase-3 by as much as 8 to 10 times compared to control cells. nih.gov Furthermore, the tumor suppressor protein p53, a key regulator of cell cycle and apoptosis, has been identified as another target. The ability of these compounds to modulate p53 contributes to their antiproliferative effects. nih.gov For instance, the indole-2-carboxamide derivative LG25 was found to induce apoptosis in triple-negative breast cancer cells by altering the expression of Bax and Bcl-2 proteins. scispace.com

Anti-inflammatory and Antioxidant Mechanisms

Modulation of MAPK-Mediated Inflammatory Responses

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses. Chronic activation of this pathway is implicated in various inflammatory diseases. Certain indole-2-carboxamide derivatives have been shown to exert significant anti-inflammatory effects by directly targeting components of this pathway.

For example, the derivative LG4 has been identified as a potent anti-inflammatory agent that can alleviate conditions like diabetic kidney disease by suppressing inflammation. Mechanistic studies revealed that LG4 directly binds to and inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key kinases in the MAPK cascade. By inhibiting the ERK/JNK signaling axis, LG4 effectively reduces the activation of the transcription factor NF-κB, which in turn decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6. This targeted modulation of MAPK-mediated responses highlights the therapeutic potential of indole-2-carboxamide derivatives in treating inflammatory conditions. nih.gov

Free Radical Scavenging Activity (e.g., DPPH)

Indole-2-carboxamides possess notable antioxidant properties, including the ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. The indole nucleus can donate a hydrogen atom or an electron to neutralize free radicals like DPPH.

Studies on various N-substituted indole-2-carboxamides have demonstrated significant scavenging activity against superoxide (B77818) anion radicals (O₂·⁻), a primary reactive oxygen species (ROS). The efficacy of this activity is influenced by the nature and position of substituents on the indole ring and the carboxamide moiety. For example, halogenated derivatives, particularly those with dichlorination at the ortho- and para-positions of the benzamide (B126) residue, have shown potent superoxide scavenging, with inhibition rates ranging from 70-98%.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. This process is implicated in the pathogenesis of numerous diseases. Several indole-2-carboxamide derivatives have been shown to be potent inhibitors of lipid peroxidation.

In studies evaluating the inhibition of copper-induced human low-density lipoprotein (LDL) peroxidation, certain indole-2-carboxamide derivatives were found to be 5 to 30 times more active than the antioxidant drug probucol. nih.gov The structural features of the compounds, such as substitutions on the indole ring, are critical for this activity. While some derivatives exhibit strong inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes, others show only moderate effects, indicating a clear structure-activity relationship. scispace.com For instance, N-benzyl substitution at the 1-position of the indole ring was found to enhance the inhibitory effect on lipid peroxidation in some cases. scispace.com

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Indole-2-carboxamides have emerged as a promising class of antimicrobial agents with a broad spectrum of activity, including potent effects against challenging pathogens like Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM). Their mechanism of action in mycobacteria is highly specific, involving the inhibition of the essential mycolic acid transporter, MmpL3. This transporter is crucial for assembling the unique and protective mycobacterial cell wall.

These compounds have demonstrated potent activity against drug-resistant strains and have shown efficacy in animal models of infection. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for selected indole-2-carboxamide derivatives against various bacterial and fungal species, illustrating their potent and, in some cases, pan-mycobacterial activity.

Table 1: Antibacterial Activity of Indole-2-Carboxamide Derivatives against Mycobacteria

Compound/DerivativeTarget SpeciesMIC (μg/mL)Reference
Unsubstituted Indole-2-Carboxamides
Adamantyl (cpd 5)M. abscessus0.125
Adamantyl (cpd 5)M. massiliense0.25
Adamantyl (cpd 5)M. bolletii0.25
Adamantyl (cpd 5)M. tuberculosis0.195
Cyclooctyl (cpd 10)M. tuberculosis0.39
4,6-Dimethyl Indole-2-Carboxamides
Cyclooctyl (cpd 25)M. abscessus0.063
Cyclooctyl (cpd 25)M. massiliense0.063
Cyclooctyl (cpd 25)M. bolletii0.031
Cyclooctyl (cpd 25)M. tuberculosis0.0039
Cycloheptyl (cpd 26)M. abscessus0.125
Cycloheptyl (cpd 26)M. tuberculosis0.0039
N-Rimantadine Indoleamides
4,6-dichloro (cpd 8g)M. tuberculosis H37Rv0.32 (μM)
4,6-difluoro (cpd 8h)M. tuberculosis H37Rv0.70 (μM)

Table 2: General Antimicrobial Activity of Indole Carboxamide Derivatives

Derivative ClassTarget OrganismActivity NotedReference
Indole CarboxamidesStaphylococcus aureusActive, comparable to ampicillin nih.gov
Indole CarboxamidesBacillus subtilisActive nih.gov
Indole CarboxamidesEscherichia coliActive nih.gov
Indole CarboxamidesCandida albicansHigher activity than propanamide derivatives nih.gov

Structure Activity Relationship Sar and Rational Design

Impact of Substituents on the Indoline (B122111) Ring System

The indoline core is a privileged structure in medicinal chemistry, and substitutions on this ring system have been shown to dramatically influence the pharmacological profile of the resulting compounds. nih.gov Modifications at the C3, C5, and other positions of the indoline ring have been extensively studied to optimize potency and selectivity.

C3-Alkyl Chain Length and Stereochemistry

The C3 position of the indoline ring is a critical site for substitution, where the length and stereochemistry of alkyl groups can profoundly impact biological activity. In the context of allosteric modulators for the cannabinoid CB1 receptor, substituents at the C3 position of indole-2-carboxamides were found to have a significant effect on the ligand's allostery. nih.gov Similarly, in the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole (B1671886) core was shown to potentially increase inhibitory activity. mdpi.com This suggests that the C3 substituent can occupy a hydrophobic pocket in the target protein, with longer chains potentially providing more favorable interactions.

Table 1: Effect of C3-Substituent on Biological Activity

Compound Class C3-Substituent Observed Effect Reference
Indole-2-carboxamides Alkyl groups Profoundly impacted allosteric modulation of the CB1 receptor. nih.gov

C5-Position Electron-Withdrawing Group Effects

The electronic properties of substituents on the indoline ring, particularly at the C5 position, are crucial determinants of activity. The introduction of an electron-withdrawing group, such as a chlorine atom, at the C5 position has been a common strategy in the design of potent indole-2-carboxamide derivatives. nih.gov For example, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) was identified as a potent CB1 allosteric modulator. nih.gov

Further studies have highlighted the favorability of C5 substitution. In a series of antiproliferative indole-2-carboxamides, a 5-chloro derivative demonstrated greater potency than a 5,7-dichloro derivative, suggesting that multiple halogen substitutions may be detrimental. nih.gov The position of the substituent is also critical; a compound with a chlorine atom at C5 was found to be significantly more potent than its C6-chloro counterpart, emphasizing the sensitivity of the target to the substitution pattern on the indoline ring. nih.gov The C5 position is a chemically accessible site for modification, and its functionalization is a key strategy for modulating the biological and pharmacokinetic properties of indoline-based compounds. acs.orgacs.org

Table 2: Impact of C5-Substitution on Antiproliferative Activity

Compound Substitution Relative Potency Reference
Derivative 1 5-Chloro More potent nih.gov
Derivative 2 5,7-Dichloro Less potent nih.gov
Derivative 3 5-Chloro More potent nih.gov

Influence of Other Ring Substitutions on Potency and Selectivity

However, the influence of these substitutions is highly context-dependent. In some cases, additional substitutions can be unfavorable. For example, a 5,7-dichloro-substituted indole-2-carboxamide was less active than the corresponding 5-chloro derivative, indicating a potential steric or electronic clash. nih.gov Functionalization at the C7 position is often challenging but can yield highly active compounds. researchgate.netacs.org The ability to selectively modify these positions allows for a comprehensive exploration of the SAR, leading to the identification of derivatives with optimized potency and selectivity. nih.gov

Role of the Carboxamide Moiety and Linker Architecture

The carboxamide group at the C2 position and the linker connecting it to a distal group are not mere spacers but are integral to the molecule's biological function. Their composition, length, and flexibility are critical for establishing key interactions with biological targets.

Essentiality of Carboxamide Functionality for Specific Biological Activities

The importance of the carboxamide is evident in its role as a metal-chelating group in certain enzymes. For instance, the related indole-2-carboxylic acid scaffold was observed to form a strong metal-chelating cluster with magnesium ions in the active site of HIV-1 integrase, an interaction essential for its inhibitory effect. mdpi.com The entire architecture around the carboxamide is vital; replacing key parts of the molecule linked to the amide can lead to a complete loss of activity, demonstrating that the carboxamide does not function in isolation but as part of a cooperative pharmacophore. acs.org

Influence of Linker Length between Amide and Distal Phenyl Ring

The linker that connects the indoline carboxamide to a distal phenyl ring plays a significant role in determining potency. The length and nature of this linker dictate the spatial orientation of the terminal ring, allowing it to access and bind to specific sub-pockets within the target protein. A phenethyl linker, which consists of a two-carbon chain, has been identified as a particularly important feature for the antiproliferative activity of certain indole-2-carboxamide series. nih.gov Compounds incorporating this moiety demonstrated significantly greater potency than those with other linker architectures. nih.gov

Modifications of Amide Nitrogen and Terminal Side Chains

Modifications to the amide nitrogen and the terminal side chains of indole-2-carboxamide derivatives have profound effects on their biological activity and physicochemical properties. Research into analogs has demonstrated that even subtle changes can lead to significant shifts in potency and selectivity.

In the development of anti-Trypanosoma cruzi agents, N-methylation of the amide in an indole-2-carboxamide series resulted in a compound with equivalent potency to the parent molecule. acs.org Interestingly, when both the amide and the indole nitrogen were methylated, potency was restored to the level of a key reference compound, and solubility was improved. acs.org This suggests that the spatial orientation of the molecule, influenced by N-alkylation, is crucial for its biological activity. acs.orgnih.gov

Further exploration of the terminal side chains has also yielded important SAR insights. For instance, in a series of CB1 allosteric modulators, the nature of the amino substituent on a terminal phenyl ring and the length of the linker connecting it to the amide group were identified as critical determinants of activity. acs.org Similarly, for anti-T. cruzi compounds, modifications to terminal morpholine (B109124) and sulfonamide groups were explored to enhance potency and drug metabolism and pharmacokinetic (DMPK) properties. acs.org Replacing a terminal phenyl with a pyridine (B92270), for example, conferred better metabolic stability. acs.orgnih.gov However, replacing the entire morpholine group with a trifluoromethyl group or simply linking it via an ethyl group to the carboxamide led to inactive compounds, highlighting the specific structural requirements of the terminal chain for activity. acs.org

Table 1: Effect of Amide and Side Chain Modifications on Anti-Trypanosoma cruzi Activity acs.orgnih.gov

Compound ID Modification pEC₅₀ Solubility (µg/mL)
71 Branched side chain (methyl group) ~5.0 -
72 N-methylated amide ~5.0 -
73 N-methylated amide and indole 5.8 17
69 Reversed amide linker 5.7 Improved
70 Sulfonamide linker < 4.3 -

pEC₅₀ represents the negative logarithm of the half-maximal effective concentration.

Pharmacophore Mapping and Active Site Complementarity for Ligand Design

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. mdpi.com This approach, combined with an understanding of the target's active site, is a cornerstone of rational ligand design. mdpi.com For the indole-2-carboxamide class, these techniques help in designing new molecules with improved binding affinity and specificity.

Docking studies of indole-based derivatives into the active sites of protein kinases like EGFR have revealed key binding interactions. These include hydrogen bonds between the ligand's amino group and backbone residues (e.g., Thr830, Met742), as well as ionic interactions with charged residues like Asp831. nih.gov The indole moiety itself often engages in van der Waals interactions within the protein pocket. The substitution pattern on the indole ring can significantly impact these interactions; for example, halogen substitutions at the 5-position can form additional halogen bonds with hinge region residues, enhancing binding. nih.gov

The goal of pharmacophore modeling is to create a 3D map highlighting regions for hydrogen bond donors, hydrogen bond acceptors, hydrophobic areas, and aromatic rings that are critical for binding. mdpi.com By analyzing the intermolecular contacts between a series of active ligands and their target protein, a consensus pharmacophore can be developed. mdpi.com This model then serves as a template for designing novel molecules that possess the ideal complementary features to the active site, thereby accelerating the discovery of more potent and selective compounds. mdpi.com

Design Strategies for Enhanced Potency, Selectivity, and Metabolic Stability

A primary goal in drug discovery is to optimize lead compounds to achieve high potency and selectivity while ensuring they have a favorable metabolic profile for in vivo efficacy. Several strategies have been successfully applied to the indole-2-carboxamide scaffold.

Enhanced Potency and Selectivity: Potency can be dramatically influenced by subtle structural modifications. In one study on dopamine (B1211576) D2 receptor modulators, minor changes to the indole-2-carboxamide motif led to a 5000-fold increase in functional affinity. nih.gov For cannabinoid receptor 1 (CB1) allosteric modulators, the presence of an electron-withdrawing group, such as a chloro group, at the C5-position of the indole ring was found to be important for activity. acs.org The development of dual-target inhibitors, such as those targeting both EGFR and CDK2, represents a key strategy for achieving a desired antiproliferative profile and potentially overcoming drug resistance. rsc.org

Enhanced Metabolic Stability: Poor metabolic stability is a common hurdle in drug development. A "metabolism-guided" approach is often employed, where metabolically labile sites on a molecule are identified and modified. For a series of indole derivatives, the 2- and 3-positions of the indole ring were found to be susceptible to metabolism. nih.gov Introducing electron-withdrawing groups at the 3-position led to increased metabolic stability in human liver microsomes. nih.gov Another successful strategy involves replacing metabolically vulnerable moieties with more robust isosteres. For instance, substituting a phenyl ring with a pyridine ring in one series improved metabolic stability in mouse liver microsomes. acs.orgnih.gov

Improved Physicochemical Properties: Solubility is another critical parameter that often needs optimization. The planarity of some indole-2-carboxamide compounds has been linked to poor aqueous solubility due to high crystal lattice energies. nih.gov Strategies to overcome this include the introduction of substituents that disrupt planarity or the use of a "pKa tuning strategy." nih.gov By modulating the pKa of the molecule through the introduction of various electron-withdrawing groups, it is possible to find a balance between potency and improved solubility. nih.gov

Table 2: Strategies to Optimize Indole-2-carboxamide Derivatives

Strategy Example Modification Observed Outcome Reference
Enhance Potency Add electron-withdrawing group at indole C5-position Increased allosteric modulation of CB1 receptor acs.org
Enhance Selectivity Design dual-target inhibitors Potent dual EGFR/CDK2 inhibition rsc.org
Enhance Metabolic Stability Introduce electron-withdrawing group at indole C3-position Increased half-life in human liver microsomes nih.gov
Enhance Metabolic Stability Replace phenyl with pyridine Improved stability in mouse liver microsomes acs.orgnih.gov
Improve Solubility pKa tuning via electron-withdrawing groups Moderate modulation of properties to balance potency and solubility nih.gov

Emerging Research Directions and Future Perspectives

The foundational structure of (2S)-2,3-dihydro-1H-indole-2-carboxamide, a member of the broader indole-carboxamide class, serves as a versatile scaffold in medicinal chemistry. Ongoing research is focused on leveraging this structural motif to develop novel therapeutic agents by creating advanced analogues, exploring new biological targets, and refining synthetic strategies. These efforts are paving the way for the next generation of indole-carboxamide-based therapeutics with enhanced efficacy and specificity.

Q & A

How can the synthesis of (2S)-2,3-dihydro-1H-indole-2-carboxamide be optimized to improve yield and enantiomeric purity?

Methodological Answer:
Optimization involves:

  • Coupling Reagents : Use BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (diisopropylethylamine) in DMF for efficient amide bond formation .
  • Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (2S)-enantiomer, leveraging stereochemical data from InChI descriptors .
  • Solvent Systems : Replace dichloromethane with acetic acid under reflux for cyclization steps to enhance regioselectivity .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.1 equiv of formyl precursors) and reaction times (4–12 hours) to balance conversion and side reactions .

What methodologies are employed to evaluate the apoptotic antiproliferative activity of this compound?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC50 calculations .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays and confirm with Western blotting for PARP cleavage .
  • Flow Cytometry : Analyze cell cycle arrest (e.g., G1/S phase) and Annexin V staining to distinguish apoptosis from necrosis .

Which analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ = 1.17–10.26 ppm for adamantyl derivatives) to verify substituent positions .
  • Mass Spectrometry : Compare ESI-MS data (e.g., [M+H]+ = 309.3) with theoretical values to confirm molecular weight .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal data, though limited for this compound; alternative methods include CD spectroscopy .

How can structure-activity relationship (SAR) studies explore substituent impacts on the indole ring?

Methodological Answer:

  • Substituent Variation : Introduce groups (e.g., Cl, methyl, adamantyl) at positions 3, 5, or N1 to assess steric/electronic effects on target binding .
  • Biological Profiling : Test analogs against multiple targets (e.g., mycobacterial enzymes, apoptosis regulators) to identify multi-target activity .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding modes with proteins like Bcl-2 or InhA .

How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., THP-1 for anti-mycobacterial activity) and protocols to minimize variability .
  • Dose-Response Curves : Compare EC50/IC50 values under consistent conditions (e.g., pH, serum concentration) .
  • Mechanistic Studies : Use siRNA knockdown or gene-editing (CRISPR) to confirm target specificity if conflicting pathways are reported .

What experimental approaches investigate the pan anti-mycobacterial activity of indole-2-carboxamides?

Methodological Answer:

  • MIC Determination : Perform microdilution assays against Mycobacterium tuberculosis H37Rv and drug-resistant strains .
  • Enzyme Inhibition : Test inhibition of InhA (enoyl-ACP reductase) via NADH oxidation assays .
  • Resazurin Reduction : Use the RELPA assay to quantify bactericidal activity in dormant vs. replicating mycobacteria .

What safety protocols are recommended during synthesis and handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving CF3COOH or dichloromethane to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste (e.g., DCM) and neutralize acidic byproducts before disposal .

How is enantiomeric purity determined for (2S)-configured indole-2-carboxamides?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients; compare retention times to standards .
  • Optical Rotation : Measure [α]D20 and compare to literature values (e.g., InChI=1S/.../t10-/m0/s1 for S-configuration) .
  • NMR Chiral Shift Reagents : Employ Eu(hfc)3 to split enantiomer peaks in ¹H NMR .

How to design multi-target pharmacological profiling experiments?

Methodological Answer:

  • High-Throughput Screening : Test against kinase panels or GPCR libraries to identify off-target interactions .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis vs. autophagy) .
  • In Vivo Models : Use zebrafish or murine models to assess efficacy and toxicity in parallel .

What strategies enable regioselective functionalization of the indole nucleus?

Methodological Answer:

  • Electrophilic Substitution : Direct bromination or formylation at C3 using AlCl3 in DCM under controlled temperatures .
  • Cross-Coupling : Suzuki-Miyaura reactions at C5 with Pd catalysts to introduce aryl/heteroaryl groups .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) on the indole nitrogen to direct functionalization to C2 or C7 .

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